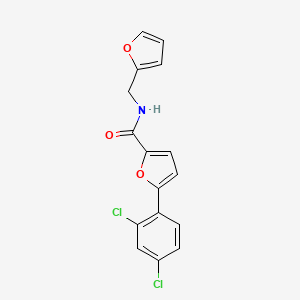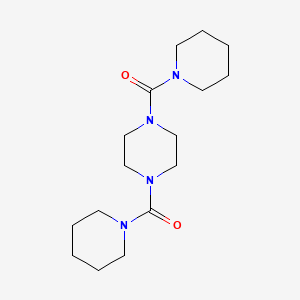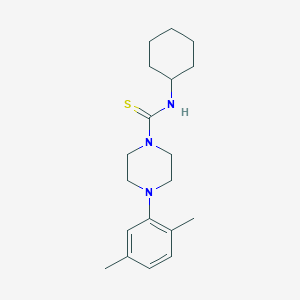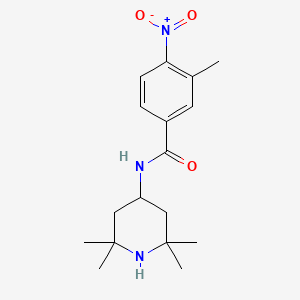
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. CTAT is a member of the acrylamide family of compounds and is widely used in various laboratory experiments.
作用機序
The mechanism of action of CTAT is not fully understood. However, it is believed that CTAT acts by forming covalent bonds with thiols in biological samples. This results in the formation of a fluorescent product that can be detected using various analytical techniques. CTAT has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
CTAT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CTAT has also been shown to induce oxidative stress in cells, which can lead to cell death. In addition, CTAT has been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
CTAT has several advantages in laboratory experiments. It is a highly sensitive probe that can detect low concentrations of thiols in biological samples. CTAT is also a versatile compound that can be used in various analytical techniques, including fluorescence spectroscopy and HPLC. However, CTAT has some limitations. It is a toxic compound that can be harmful to human health. Therefore, it should be handled with care in laboratory experiments.
将来の方向性
There are several future directions for the use of CTAT in scientific research. One potential application is in the development of new anticancer agents. CTAT has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the development of new sensors for the detection of nitroaromatic compounds. CTAT has been shown to be a highly sensitive sensor for these compounds, and further research is needed to optimize its performance. Finally, CTAT has potential applications in the field of environmental monitoring. It can be used to detect the presence of thiols and nitroaromatic compounds in environmental samples, which can help in the monitoring of pollution levels.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used as a fluorescent probe, a sensor for nitroaromatic compounds, and a potential anticancer agent. CTAT has several advantages in laboratory experiments, including its high sensitivity and versatility. However, it also has some limitations due to its toxicity. Further research is needed to explore its potential applications in various fields, including cancer therapy and environmental monitoring.
合成法
The synthesis of CTAT involves the reaction of 4-chloro-3-nitroaniline with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain CTAT. The synthesis method of CTAT is well-established and has been widely used in scientific research.
科学的研究の応用
CTAT has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe to detect the presence of thiols in biological samples. CTAT has also been used as a sensor for the detection of nitroaromatic compounds. In addition, CTAT has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJUJRFYOLXPTJ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![5-hydroxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5841746.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5841752.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5841764.png)
![2-({[(4-chlorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5841775.png)
![2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B5841776.png)
![7-[(3-chlorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5841792.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5841799.png)



![ethyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5841820.png)

![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)